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Compound of Interest

Compound Name: LCL161

Cat. No.: B1683886 Get Quote

LCL161 (NVP-LCL161): A Technical Guide for
Researchers
An In-depth Overview of the Chemical Structure, Properties, and Mechanism of Action of a

Promising IAP Inhibitor

This technical guide provides a comprehensive overview of LCL161 (also known as NVP-

LCL161), a potent, orally bioavailable small molecule antagonist of the Inhibitor of Apoptosis

Proteins (IAPs). LCL161 is a second mitochondrial-derived activator of caspases (SMAC)

mimetic that has shown significant potential in preclinical and clinical studies for the treatment

of various cancers. This document is intended for researchers, scientists, and drug

development professionals, offering detailed information on the chemical structure,

physicochemical properties, mechanism of action, and key experimental findings related to

LCL161.

Chemical Structure and Physicochemical Properties
LCL161 is a synthetic organic molecule with a complex chemical structure. Its systematic

IUPAC name is (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-

yl)-2-oxoethyl)-2-(methylamino)propanamide.[1] The key chemical and physical properties of

LCL161 are summarized in the table below for easy reference.
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Property Value Reference

CAS Number 1005342-46-0 [1][2]

Molecular Formula C₂₆H₃₃FN₄O₃S [1][2]

Molecular Weight 500.63 g/mol [1][2]

IUPAC Name

(S)-N-((S)-1-cyclohexyl-2-

((S)-2-(4-(4-

fluorobenzoyl)thiazol-2-

yl)pyrrolidin-1-yl)-2-

oxoethyl)-2-

(methylamino)propanamide

[1]

SMILES

C--INVALID-LINK--

C(=O)N2CCC[C@H]2C3=NC(

=CS3)C(=O)C4=CC=C(C=C4)

F">C@@HNC

[3]

Solubility
DMF: 30 mg/mLDMSO: 20

mg/mLEthanol: 20 mg/mL
[4]

Appearance Crystalline solid [4]

Storage -20°C [4]

Mechanism of Action: Targeting the IAP Family
LCL161 functions as a SMAC mimetic, targeting the IAP family of proteins, which are

frequently overexpressed in cancer cells and contribute to therapeutic resistance by inhibiting

apoptosis.[1][5] The primary targets of LCL161 are cellular IAP1 (cIAP1) and cIAP2, as well as

X-linked IAP (XIAP).[6]

By binding to the BIR (Baculoviral IAP Repeat) domains of cIAP1 and cIAP2, LCL161 induces

their auto-ubiquitination and subsequent proteasomal degradation.[6] This degradation of

cIAPs has two major downstream consequences:

Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAPs leads to the

stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB
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signaling pathway. This pathway activation can lead to the production of pro-inflammatory

cytokines like TNFα, which can contribute to an anti-tumor immune response.

Induction of Apoptosis: By promoting the degradation of cIAPs and inhibiting XIAP, LCL161
removes the brakes on caspase activation. This sensitizes cancer cells to apoptotic stimuli,

leading to programmed cell death. In the presence of TNFα, the degradation of cIAPs allows

for the formation of the ripoptosome complex (containing RIPK1, FADD, and pro-caspase-8),

leading to caspase-8 activation and subsequent execution of apoptosis.[7]

The signaling pathway of LCL161's mechanism of action is depicted in the diagram below.
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Caption: LCL161 signaling pathway leading to apoptosis.
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Pharmacokinetics and Pharmacodynamics
A first-in-human phase I clinical trial in patients with advanced solid tumors provided key

insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profile of LCL161.[8]

Parameter Description Reference

Administration Oral, once weekly [8]

Absorption Rapidly absorbed [8]

Formulation
Tablet formulation was better

tolerated than the solution
[8]

Dose Limiting Toxicity
Cytokine release syndrome

(CRS)
[8]

Recommended Phase II Dose 1800 mg, once weekly [8]

Pharmacodynamic Effect

Induced degradation of cIAP1

in blood, skin, and tumor

tissue; Increased circulating

cytokine levels

[8]

Preclinical In Vitro and In Vivo Efficacy
LCL161 has demonstrated significant anti-tumor activity in a wide range of preclinical models,

both as a single agent and in combination with other anti-cancer therapies.

In Vitro Activity
The half-maximal inhibitory concentration (IC50) of LCL161 has been determined in various

cancer cell lines, highlighting its differential sensitivity across different tumor types.
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Cell Line Cancer Type IC50 (µM) Reference

Ba/F3-FLT3-ITD Leukemia ~0.5 [9]

MOLM13-luc+ Leukemia ~4 [9]

Ba/F3-D835Y Leukemia ~0.05 [9]

CCRF-CEM T-cell ALL 0.25 [9]

Karpas-299
Anaplastic Large Cell

Lymphoma
1.6 [9]

Hep3B
Hepatocellular

Carcinoma
10.23 [10]

PLC5
Hepatocellular

Carcinoma
19.19 [10]

Combination Therapy
LCL161 has shown synergistic or additive effects when combined with various

chemotherapeutic agents and targeted therapies.

Combination Agent Cancer Type Effect Reference

Paclitaxel
Non-Small Cell Lung

Cancer

Synergistic induction

of apoptosis
[7]

Radiotherapy

HPV-negative Head

and Neck Squamous

Cell Carcinoma

Enhanced

radiosensitization and

tumor regression

[1]

PKC412 (Midostaurin) FLT3-ITD Leukemia

Significantly more

killing of cells than

either agent alone

[9]

Doxorubicin /

Cytarabine
Leukemia Additive effects [9]

In Vivo Efficacy
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In vivo studies using xenograft models have confirmed the anti-tumor activity of LCL161. For

instance, in a mouse xenograft model of HPV-negative head and neck squamous cell

carcinoma, the combination of LCL161 with radiotherapy led to dramatic tumor regression.[1]

This was accompanied by pharmacodynamic evidence of cIAP1 degradation and apoptosis

activation within the tumors.[1]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are representative protocols for key experiments used to characterize the activity of LCL161.

Western Blot Analysis for cIAP1 Degradation
This protocol outlines the steps to assess the degradation of cIAP1 in cancer cells following

treatment with LCL161.
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1. Cell Culture
(e.g., HNSCC cells)

2. LCL161 Treatment
(e.g., 100 nM for 2-24 hours)

3. Cell Lysis
(RIPA buffer with protease/phosphatase inhibitors)

4. Protein Quantification
(BCA Assay)

5. SDS-PAGE
(10-20 µg protein/lane)

6. Protein Transfer
(PVDF membrane)

7. Blocking
(5% non-fat milk in TBST for 1 hour)

8. Primary Antibody Incubation
(e.g., anti-cIAP1, overnight at 4°C)

9. Washing
(3x with TBST)

10. Secondary Antibody Incubation
(HRP-conjugated, 1 hour at RT)

11. Washing
(3x with TBST)

12. Chemiluminescent Detection
(ECL substrate)

13. Imaging
(Chemiluminescence imager)
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Caption: Workflow for Western Blot analysis.
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Protocol Details:

Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere

overnight. Treat the cells with the desired concentrations of LCL161 for the specified

duration.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay kit.

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an

SDS-polyacrylamide gel and transfer to a PVDF membrane.

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room

temperature. Incubate the membrane with a primary antibody against cIAP1 (e.g., at a

1:1000 dilution) overnight at 4°C. After washing, incubate with an HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and visualize using an imaging system. A loading control, such as β-actin or GAPDH, should

be used to ensure equal protein loading.[7]

Apoptosis Assay by Flow Cytometry
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify

apoptosis in cells treated with LCL161.

Protocol Details:

Cell Seeding and Treatment: Seed cells in 6-well plates at a density of approximately 3 x 10⁵

cells per well and allow them to attach.[1] Treat the cells with LCL161 alone or in

combination with another agent (e.g., radiation) for the desired time (e.g., 24-48 hours).[1]

Cell Harvesting and Staining: Harvest the cells, including any floating cells in the medium, by

trypsinization and centrifugation. Wash the cells with cold PBS.
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Resuspend the cell pellet in 1X Annexin-binding buffer.

Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at

room temperature in the dark.

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of

staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin

V-positive/PI-positive cells are late apoptotic or necrotic.[7]

Cell Viability (MTT) Assay for IC50 Determination
The MTT assay is a colorimetric assay used to assess cell metabolic activity and can be used

to determine the IC50 of a compound.

Protocol Details:

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL

of culture medium and incubate overnight.

Compound Treatment: Prepare serial dilutions of LCL161 in culture medium and add them to

the respective wells. Include a vehicle control (e.g., DMSO). Incubate the plate for a

specified period (e.g., 72 hours).

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The

IC50 value, the concentration of LCL161 that causes 50% inhibition of cell viability, can be

determined by plotting the percentage of viability against the log of the drug concentration

and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g.,

GraphPad Prism).[11]
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Conclusion
LCL161 is a promising SMAC mimetic with a well-defined mechanism of action that involves

the degradation of cIAPs, leading to the activation of apoptotic pathways in cancer cells. Its oral

bioavailability and demonstrated preclinical efficacy, both as a single agent and in combination

therapies, have positioned it as a valuable candidate for further clinical investigation. This

technical guide provides a solid foundation for researchers and drug development

professionals to understand the core chemical, biological, and pharmacological properties of

LCL161, facilitating its continued exploration in the quest for more effective cancer treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1683886#chemical-structure-and-properties-of-
lcl161-nvp-lcl161]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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